molecular formula C27H33NO5 B267708 5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B267708
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: ZIXYYUQYZIEQAA-WJTDDFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as EHP-101, is a novel compound that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as pyrrolones and has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of EHP-101 is not fully understood. However, it has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and neuronal function. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. EHP-101 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, EHP-101 has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of EHP-101 is its ability to modulate the endocannabinoid system, which is involved in regulating various physiological processes. Additionally, EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EHP-101 is its complex synthesis process, which requires expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for the study of EHP-101. One potential direction is the development of EHP-101 as a therapeutic agent for multiple sclerosis, Huntington's disease, and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of EHP-101 and to identify its potential side effects. Furthermore, the synthesis of EHP-101 can be optimized to make it more accessible to researchers and clinicians. Overall, EHP-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of EHP-101 involves the reaction of 4-ethylphenyl hydrazine with 4-isobutoxy-3-methylbenzoyl chloride to form the intermediate product, which is then reacted with 2-methoxyethyl acetoacetate and hydrochloric acid to yield the final product. The synthesis of EHP-101 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

EHP-101 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Huntington's disease, and chronic pain. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these diseases.

Eigenschaften

Produktname

5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C27H33NO5

Molekulargewicht

451.6 g/mol

IUPAC-Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO5/c1-6-19-7-9-20(10-8-19)24-23(26(30)27(31)28(24)13-14-32-5)25(29)21-11-12-22(18(4)15-21)33-16-17(2)3/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+

InChI-Schlüssel

ZIXYYUQYZIEQAA-WJTDDFOZSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCOC

SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC

Kanonische SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.